molecular formula C23H29N3O3S2 B2836679 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 683261-45-2

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2836679
CAS No.: 683261-45-2
M. Wt: 459.62
InChI Key: TVZOJCWGDWMMRT-UHFFFAOYSA-N
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Description

4-(Dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic benzamide derivative featuring a dibutylsulfamoyl group at the 4-position of the benzamide core and a 2-methyl-1,3-benzothiazol-5-yl substituent at the amide nitrogen.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-4-6-14-26(15-7-5-2)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(16-19)24-17(3)30-22/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOJCWGDWMMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dibutylsulfamoyl group and the 2-methyl-1,3-benzothiazol-5-yl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, with catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
  • Key Features: A thiazolidinone ring conjugated to the benzamide via a methylene linker and a phenyl group at the amide nitrogen.
  • Comparison: The thiazolidinone moiety introduces hydrogen-bonding capacity, unlike the sulfamoyl group in the target compound.
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide
  • Key Features : A benzimidazole ring (vs. benzothiazole) and a hydrazide linker.
  • Comparison : Benzimidazoles exhibit similar aromaticity to benzothiazoles but differ in electronic properties due to nitrogen atoms in the heterocycle. The hydrazide group may act as a chelating agent, a feature absent in the sulfamoyl-containing target .
N-[(3-Nitro-4-{[2-(Phenylsulfanyl)ethyl]amino}phenyl)sulfonyl]-4-[2-(2-phenylethyl)-1,3-benzothiazol-5-yl]benzamide
  • Key Features : A nitro group, phenylsulfanyl substituent, and benzothiazole ring.
  • Comparison : The nitro group enhances electron-withdrawing effects, which may alter binding kinetics compared to the electron-donating dibutylsulfamoyl group. The phenylethyl substituent on the benzothiazole increases hydrophobicity relative to the target’s methyl group .

Physicochemical Properties

Predicted properties based on substituent contributions:

Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Key Substituent Effects
Target Compound ~450 4.5 0.12 Dibutyl chains (↑ lipophilicity)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ~340 2.8 1.5 Thiazolidinone (↑ polarity)
N'-(Substituted Benzylidene)-4-(5-Methylbenzimidazol-2-yl)benzohydrazide ~360 3.2 0.8 Benzimidazole (moderate polarity)
N-[(3-Nitro-4-{[2-(Phenylsulfanyl)ethyl]amino}phenyl)sulfonyl]-[...]benzamide ~600 5.0 0.05 Nitro and phenylethyl (↑ hydrophobicity)

Notes:

  • The target’s logP (~4.5) reflects a balance between the polar sulfamoyl group and lipophilic dibutyl chains.
  • The thiazolidinone derivative (logP ~2.8) is more water-soluble, favoring pharmacokinetics in hydrophilic environments .
Target Compound
  • Potential Targets: Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX/XII). The benzothiazole may enhance DNA intercalation or kinase inhibition .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
  • Potential Targets: PPARγ (peroxisome proliferator-activated receptor gamma) due to thiazolidinone similarity to antidiabetic agents like rosiglitazone .
N'-(Substituted Benzylidene)-4-(5-Methylbenzimidazol-2-yl)benzohydrazide
  • Potential Targets: Topoisomerase inhibitors or metal-dependent enzymes (via hydrazide chelation) .
N-[(3-Nitro-4-{[2-(Phenylsulfanyl)ethyl]amino}phenyl)sulfonyl]-[...]benzamide
  • Potential Targets: Tyrosine kinases (e.g., EGFR) due to nitro and sulfonyl groups’ electron-deficient character .

Q & A

Q. How does this compound compare to structurally similar sulfamoylbenzamides in terms of potency?

  • Methodological Answer :
  • Bioactivity Clustering : Use PCA (Principal Component Analysis) on IC₅₀ values from PubChem BioAssay data. Key differentiators include:
  • Dibutyl vs. Diethyl Sulfamoyl : Longer alkyl chains enhance membrane permeability but reduce aqueous solubility .
  • Benzothiazole Substitution : 2-Methyl groups improve metabolic stability compared to unsubstituted analogs .

Q. What experimental approaches validate the compound's role in modulating inflammatory pathways?

  • Methodological Answer :
  • Cytokine Profiling : ELISA quantifies IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages .
  • Western Blotting : Assess NF-κB pathway inhibition (e.g., reduced p65 phosphorylation) .
  • In Vivo Models : Use carrageenan-induced paw edema in rats; measure edema volume and mechanical hypersensitivity .

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